Credazine

概要

説明

クレダジンは、除草剤として使用されるピリダジン系化合物です。 トマト、イチゴ、米などのさまざまな作物における草や広葉雑草の防除に使用されます . この化合物は、エーテル結合を特徴としており、ピリダフォルやピリデートなどの他の除草剤を含むピリダジンファミリーに属しています .

準備方法

クレダジンは、1,4-ジケトンまたは4-ケト酸とヒドラジンの縮合によって合成されます . この方法には、ピリダジン化合物の特徴である、隣接する2つの窒素原子を持つ6員環の形成が含まれます。 クレダジンの工業生産には、入手しやすい原料と簡単なプロセスを用いた大規模合成が用いられており、経済的で環境に優しい方法となっています .

化学反応の分析

クレダジンは、以下を含むさまざまな化学反応を起こします。

求核置換反応: クレダジンは求核種に対して非常に反応性が高く、求核置換反応を順次行うことができます.

酸化と還元: この化合物は酸化と還元の反応を起こすことができますが、これらの反応に対する具体的な条件や試薬は、広く文書化されていません。

科学研究への応用

クレダジンは、その除草特性のために、主に科学研究で使用されてきました。 一年生草や広葉雑草の防除における有効性が研究されています . さらに、クレダジンや他のピリダジン誘導体は、抗菌性、抗真菌性、抗ウイルス性など、さまざまな薬理学的用途の可能性を示しています . この化合物は、プロテアーゼ生合成と植物分裂を阻害する能力により、農業研究における貴重なツールとなっています .

科学的研究の応用

Agricultural Applications

Herbicide Properties

Credazine is primarily recognized as a selective herbicide. It operates by inhibiting photosynthesis in target plants, making it effective against various weeds. The compound's mechanism involves disrupting the electron transport chain in chloroplasts, leading to plant death. Research indicates that this compound is particularly effective in beet cultivation, where it helps manage weed populations without harming the crop itself .

Insecticidal Activities

Beyond herbicidal properties, this compound has also demonstrated insecticidal effects. Studies have shown that pyridazine derivatives can exhibit toxicity towards specific insects, worms, and mites. This broadens the scope of this compound's utility in integrated pest management strategies .

Medicinal Applications

Anticancer Research

Recent investigations into the medicinal properties of pyridazine derivatives, including this compound, have revealed potential anticancer activities. A study highlighted the efficacy of pyridazine scaffolds in targeting cancer cell lines, suggesting that these compounds may possess cytotoxic properties against breast, colon, and lung cancers . The unique structural characteristics of pyridazines allow them to penetrate biological barriers effectively, enhancing their therapeutic potential.

Neuropharmacological Effects

This compound has been studied for its neuropharmacological effects, particularly in the context of sleep disorders. Pyridazine derivatives have shown promise as agents for inducing sedation and muscle relaxation. Their ability to modulate neurotransmitter systems positions them as candidates for further development in treating conditions such as insomnia and anxiety disorders .

Chemical Research Applications

Synthesis and Characterization

The synthesis of this compound involves advanced organic chemistry techniques. Researchers have explored various synthetic pathways to optimize yield and purity. For instance, a notable synthesis route includes starting from 3-iodopyridazine . The characterization of these compounds is crucial for understanding their properties and potential applications across different fields.

Molecular Recognition Studies

This compound's structural features lend themselves to studies in molecular recognition. Research has indicated that pyridazine rings can enhance binding affinities in peptide nucleic acids (PNAs), which are important for gene therapy applications . The unique hydrogen-bonding properties of this compound facilitate interactions with biological molecules, making it a valuable tool in biochemical research.

Table 1: Summary of this compound Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Agriculture | Herbicide | Inhibits photosynthesis |

| Insecticide | Toxic to certain pests | |

| Medicine | Anticancer | Cytotoxic effects on cancer cell lines |

| Neuropharmacology | Induces sedation and muscle relaxation | |

| Chemical Research | Synthesis and characterization | Advanced organic chemistry techniques |

| Molecular recognition studies | Enhances binding affinities in PNAs |

作用機序

クレダジンは、植物細胞分裂に不可欠なプロテアーゼ生合成を阻害することによって、除草効果を発揮します この阻害は、雑草の成長と発達を阻害し、最終的にその死に至ります

類似化合物の比較

クレダジンは、ピリダフォルやピリデートなどの他の化合物を含むピリダジンファミリーに属しています . これらの化合物は、6員環に隣接する2つの窒素原子の存在など、類似の構造的特徴を共有しています。 クレダジンは、他のピリダジン系除草剤とは異なる独自のエーテル結合を持つ点が特徴です . 他の類似化合物には、さまざまな生物学的活性を示すピリダジノン誘導体などがあります .

参考文献

類似化合物との比較

Credazine is part of the pyridazine family, which includes other compounds such as pyridafol and pyridate . These compounds share similar structural features, including the presence of two adjacent nitrogen atoms in a six-membered ring. this compound is unique due to its specific ether linkage, which distinguishes it from other pyridazine-based herbicides . Other similar compounds include pyridazinone derivatives, which also exhibit a wide range of biological activities .

References

生物活性

Credazine, a pyridazine derivative, has garnered attention for its diverse biological activities and potential applications in agriculture and medicine. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

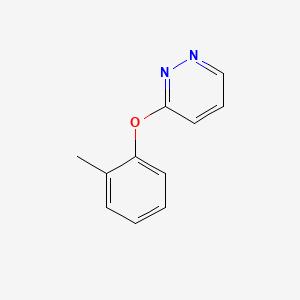

This compound (chemical name: 3-(2′-methylphenoxy)pyridazine) is primarily recognized for its herbicidal properties. The compound's structure allows it to interact with various biological systems, leading to its observed effects. Research indicates that this compound functions through specific metabolic pathways, which can influence both plant and animal systems.

Biological Activities

1. Herbicidal Activity

this compound is classified as a selective herbicide effective against a variety of weeds. Its mechanism involves disrupting the physiological processes within target plants, leading to growth inhibition and eventual death.

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

3. Toxicological Studies

Research on the toxicological profile of this compound reveals that it has a moderate toxicity level in mammals. The LD50 values indicate that while it poses risks, its application can be managed effectively with proper guidelines.

Case Studies

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated significant weed control in agricultural settings. The application of this compound at varying concentrations resulted in a dose-dependent response in weed mortality rates.

| Concentration (mg/L) | % Weed Mortality |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 90 |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against common pathogens. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Metabolism and Pharmacokinetics

Research on the metabolism of this compound in animal models indicates that it is primarily metabolized through oxidative pathways. A study involving male Wistar rats revealed that after administration, this compound was eliminated within four days, with metabolites identified as hydroxymethyl derivatives.

特性

CAS番号 |

14491-59-9 |

|---|---|

分子式 |

C11H10N2O |

分子量 |

186.21 g/mol |

IUPAC名 |

3-(2-methylphenoxy)pyridazine |

InChI |

InChI=1S/C11H10N2O/c1-9-5-2-3-6-10(9)14-11-7-4-8-12-13-11/h2-8H,1H3 |

InChIキー |

DNPSYFHJYIRREW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC2=NN=CC=C2 |

正規SMILES |

CC1=CC=CC=C1OC2=NN=CC=C2 |

外観 |

Solid powder |

melting_point |

78.0 °C |

Key on ui other cas no. |

14491-59-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Credazine; BRN 0880257; H-722; Kusakira; NIA 20439; SW-670; SW-6721. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。